Mirabijalone D

Vue d'ensemble

Description

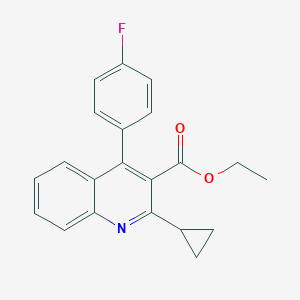

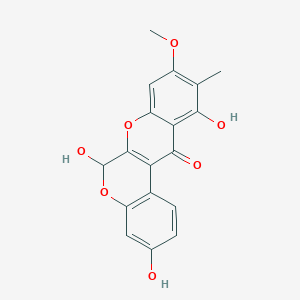

Mirabijalone D is a flavonoid compound that can be isolated from the roots of the Mirabilis jalapa plant . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 .

Molecular Structure Analysis

The molecular structure of Mirabijalone D includes a chromeno[3,4-b]chromen-12-one moiety . The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Physical And Chemical Properties Analysis

Mirabijalone D appears as a powder . It has a molecular weight of 342.3 and a chemical formula of C18H14O7 . It is soluble in various organic solvents .

Applications De Recherche Scientifique

Antitumor Activity

Mirabijalone D, along with other rotenoids, has been studied for its potential antitumor properties. For example, a novel rotenoid compound, mirabijalone E, isolated from Mirabilis himalaica, exhibited cytotoxicity against various human cancer cell lines and suppressed tumor growth in xenograft models (Lang Linghu et al., 2014). Additionally, mirabijalone B demonstrated significant antitumor activity in vitro by inhibiting DNA topoisomerases, suggesting a potential mechanism of action (Qing Chen, 2009).

Inhibition of Enzymes

Mirabijalone D and related compounds have shown inhibitory effects on specific enzymes. For instance, mirabijalone D exhibited significant inhibition of β-secretase (BACE1), an enzyme associated with Alzheimer's disease, in a study using Abronia nana suspension cultures (Se-Hoon Park et al., 2014). This suggests potential therapeutic applications in neurodegenerative diseases.

Potential Pharmacophore for HDAC Inhibitors

In silico pharmacophore-based virtual screening identified mirabijalone C as a potential inhibitor of HDAC4 and HDAC7, indicating the possibility of using mirabijalone derivatives in designing new drugs targeting these enzymes (L. Erlina et al., 2018).

Cellular Mechanisms and Effects

Mirabijalone D and related compounds have been explored for their effects on cellular mechanisms. A study on various rotenoids, including mirabijalone D, found that these compounds could modulate cell proliferation in cancer cell lines, highlighting their potential as therapeutic agents (Sharathna P. et al., 2021).

Mécanisme D'action

Target of Action

Mirabijalone D is a non-competitive inhibitor that targets the production of Aβ1-42 in APPSW-N2a cells . Aβ1-42 is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer’s patients. By inhibiting the production of Aβ1-42, Mirabijalone D could potentially play a role in the treatment of Alzheimer’s disease.

Mode of Action

Instead, it binds to an allosteric site, changing the shape of the enzyme and making it less effective at catalyzing the reaction that produces Aβ1-42 .

Biochemical Pathways

It is known that the compound is involved in the pathways related to rotenoid biosynthesis

Result of Action

Mirabijalone D inhibits the production of Aβ1-42 by 43.7% in APPSW-N2a cells . This suggests that the compound could have a significant impact on the progression of Alzheimer’s disease by reducing the formation of amyloid plaques.

Action Environment

The action of Mirabijalone D can be influenced by various environmental factors. For instance, the compound is isolated from the root of Mirabilis jalapa, a plant that grows in specific environmental conditions The growth conditions of the plant, including factors like soil quality, temperature, and rainfall, could potentially impact the concentration and efficacy of Mirabijalone D

Safety and Hazards

Orientations Futures

While the current literature provides some information about Mirabijalone D, more research is needed to fully understand its potential applications. Future studies could focus on its synthesis, chemical reactions, and biological activities. Additionally, its mechanism of action could be further investigated to explore potential therapeutic uses .

Propriétés

IUPAC Name |

3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWMBRRWYKHHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mirabijalone D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

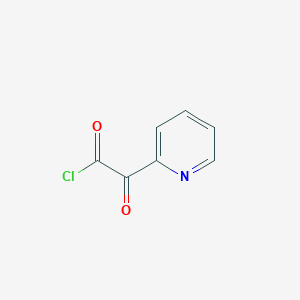

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

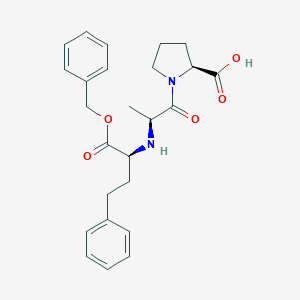

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

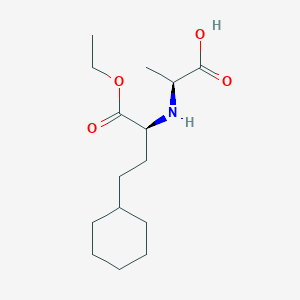

![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)